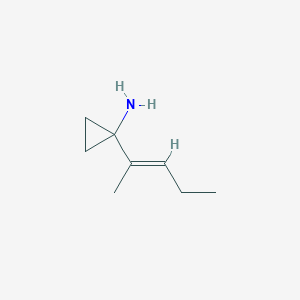
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
概要
説明
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine, also known as PEPA, is a compound that is commonly used in scientific research as a tool to study the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that play a key role in synaptic transmission and plasticity, and are therefore important targets for the development of drugs to treat a range of neurological disorders.
作用機序
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine acts as a positive allosteric modulator of AMPA receptors, meaning that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), leading to enhanced synaptic transmission and plasticity.
生化学的および生理学的効果
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine has been shown to have a range of biochemical and physiological effects on the brain. These include an increase in the amplitude and duration of EPSCs, an enhancement of long-term potentiation (LTP), and an increase in the release of neurotransmitters such as glutamate and acetylcholine. These effects are thought to underlie the compound's ability to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One advantage of using (E)-1-(Pent-2-EN-2-YL)cyclopropanamine in lab experiments is that it is a highly selective modulator of AMPA receptors, meaning that it does not significantly affect the activity of other ionotropic glutamate receptors such as NMDA receptors. This allows researchers to study the specific effects of AMPA receptor modulation on synaptic transmission and plasticity without confounding factors. However, one limitation of using (E)-1-(Pent-2-EN-2-YL)cyclopropanamine is that it is a synthetic compound that may not accurately reflect the effects of endogenous modulators of AMPA receptors in the brain.
将来の方向性
There are many potential future directions for research on (E)-1-(Pent-2-EN-2-YL)cyclopropanamine and its effects on AMPA receptors. One area of interest is the development of more selective and potent modulators of AMPA receptors that can be used to study the specific roles of different subtypes of these receptors in synaptic transmission and plasticity. Another area of interest is the use of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine and other AMPA receptor modulators as potential therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease and depression. Finally, future research may focus on the development of new techniques for studying the effects of AMPA receptor modulation in vivo, such as the use of optogenetics or other advanced imaging techniques.
科学的研究の応用
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is primarily used in scientific research to study the function of AMPA receptors in the brain. This is achieved by applying the compound to brain slices or cultured neurons, and measuring the resulting changes in synaptic transmission and plasticity. By studying the effects of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine on AMPA receptor function, researchers can gain insights into the underlying mechanisms of a range of neurological disorders, including Alzheimer's disease, epilepsy, and depression.
特性
IUPAC Name |
1-[(E)-pent-2-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-7(2)8(9)5-6-8/h4H,3,5-6,9H2,1-2H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBDAYJDJKOAB-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



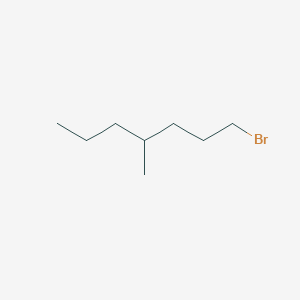
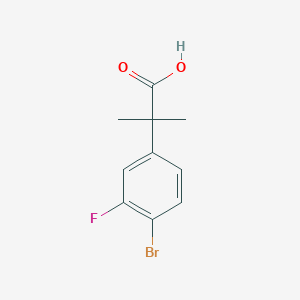
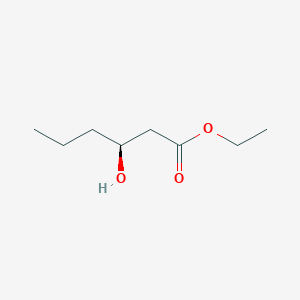
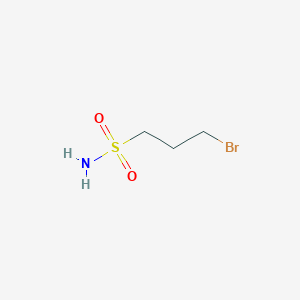
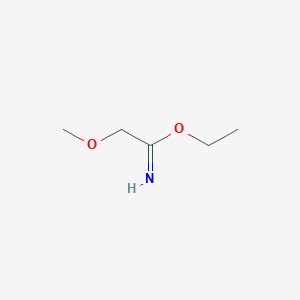
![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
![N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
![N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide](/img/structure/B3293189.png)
![4-Chloro-5-fluorothieno[2,3-d]pyrimidine](/img/structure/B3293192.png)
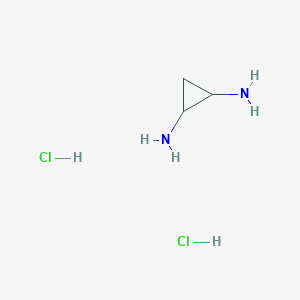
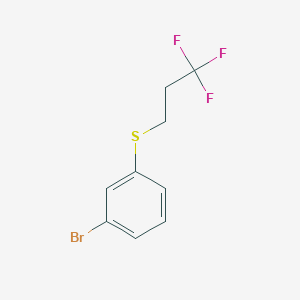
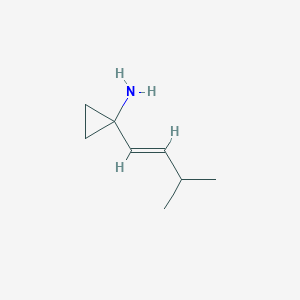
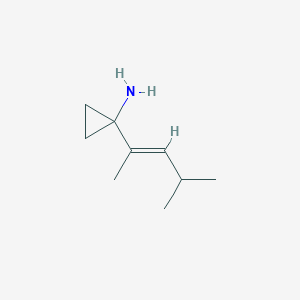
![4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B3293229.png)